molecular formula C7H4ClNOS B2643446 2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde CAS No. 2253629-48-8

2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde

Cat. No.: B2643446
CAS No.: 2253629-48-8
M. Wt: 185.63
InChI Key: HUGPWZKQOBAUCF-UHFFFAOYSA-N
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Description

“2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde” is a chemical compound with the molecular formula C7H4ClNOS . It has a molecular weight of 185.63 g/mol . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H4ClNOS/c8-7-2-5-6(11-7)1-4(3-10)9-5/h1-3,9H . The Canonical SMILES representation is C1=C(NC2=C1SC(=C2)Cl)C=O .


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . It has a topological polar surface area of 61.1 Ų and a XLogP3-AA value of 2.6 . The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts .

Scientific Research Applications

Synthesis and Derivatives

The compound 2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde is a versatile molecule used in various chemical syntheses and applications within scientific research. One study details the synthesis of derivatives of thieno[2,3-d]thiazole and related compounds from 2,4-dichlorothiazole-5-carbaldehyde, showcasing the compound's utility in creating thiazole-based molecules (Athmani, Farhat, & Iddon, 1992)(Athmani et al., 1992). Another study highlights the reactivity of polyfunctionalised pyrroles, demonstrating how 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde reacts with secondary amines to produce methylene-substituted pyrroles (Zaytsev, Anderson, Meth–Cohn, & Groundwater, 2005)(Zaytsev et al., 2005).

Chemical Transformations and Applications

In the realm of organic chemistry, the molecule is involved in diverse transformations. For instance, 3-aryloxy-4-oxoazetidine-2-carbaldehydes undergo acid-catalyzed ring closures and transformations, yielding various pyrrole derivatives (Bertha, Fetter, Kajtár-Peredy, Lempert, & Czira, 1998)(Bertha et al., 1998). This exemplifies the compound's role in the synthesis of complex molecular structures.

Fluorescence and Optical Properties

The compound and its derivatives also display notable optical properties. A study on the synthesis and optical properties of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines, derived from 4-(anilinomethyl)thiophene-2-carbaldehydes, reveals that these compounds exhibit moderate to high fluorescence quantum yields, indicating potential applications in materials science, particularly as fluorescent dyes or in optoelectronic devices (Bogza et al., 2018)(Bogza et al., 2018).

Safety and Hazards

While specific safety and hazard information for “2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde” is not available, related compounds have been associated with hazard statements such as H302, H315, H319, and H335 . Precautionary statements include P261, P302+P352, P280, and P305+P351+P338 .

Future Directions

The future directions for the study of “2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde” and its derivatives could involve further exploration of their synthesis, chemical reactions, and potential biological activities . More research is needed to fully understand the properties and potential applications of these compounds.

Properties

IUPAC Name

2-chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNOS/c8-7-2-5-6(11-7)1-4(3-10)9-5/h1-3,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGPWZKQOBAUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1SC(=C2)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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